molecular formula C12H10ClN3O2 B2876052 N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034621-19-5

N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2876052
CAS No.: 2034621-19-5
M. Wt: 263.68
InChI Key: CKEIFTJYHQFHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the pyrimidine ring, along with a hydroxyl group at the 6th position and a carboxamide group at the 4th position

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is not known as it likely has not been studied for biological activity .

Safety and Hazards

As with any chemical compound, handling “N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzylamine and 6-hydroxypyrimidine-4-carboxylic acid.

    Amidation Reaction: The 4-chlorobenzylamine is reacted with 6-hydroxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 6-oxo-pyrimidine-4-carboxamide derivatives.

    Reduction: Formation of N-(4-chlorobenzyl)-6-aminopyrimidine derivatives.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound also contains a 4-chlorobenzyl group but differs in its core structure and functional groups.

    N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound features a triazine ring instead of a pyrimidine ring.

Uniqueness

N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its pyrimidine core structure

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEIFTJYHQFHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=O)NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.